N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine
Description
N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine (molecular formula: C24H17NO, molecular weight: 335.40 g/mol) is a nitrogen-containing dibenzofuran derivative with a biphenyl substituent at the amine group. This compound is primarily utilized in organic light-emitting diodes (OLEDs) as a hole-transporting material (HTL) due to its high hole mobility and suitable highest occupied molecular orbital (HOMO) levels for charge balance .
Properties
Molecular Formula |
C24H17NO |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-phenylphenyl)dibenzofuran-3-amine |
InChI |
InChI=1S/C24H17NO/c1-2-8-17(9-3-1)19-10-4-6-12-22(19)25-18-14-15-21-20-11-5-7-13-23(20)26-24(21)16-18/h1-16,25H |
InChI Key |
JZIRXBHGSUKMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Overview
N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine is a complex organic compound featuring a biphenyl moiety integrated with a dibenzofuran framework and an amine functional group. The synthesis of this compound typically involves multi-step organic reactions, often including coupling reactions between biphenyl and dibenzofuran derivatives, using catalysts such as palladium.
- IUPAC Name: N-(2-phenylphenyl)dibenzofuran-3-amine
- Molecular Formula: C24H17NO
- Molecular Weight: 335.4 g/mol
- CAS No: VC17938451
Synthesis via Suzuki-Miyaura Coupling
Palladium-catalyzed double-Suzuki–Miyaura couplings between cyclic dibenziodoniums and arylboronic acids can be employed in the synthesis of biphenyl derivatives.
- Add 2.2 equivalents of an arylboronic acid and 1 mol % of Pd(dba)2 to a reaction tube.
- Add 2 mL of DCM (dichloromethane) using a syringe.
- Stir the reaction mixture for 15 minutes.
- Add 1.0 equivalent of cyclic dibenziodonium and 5.0 equivalents of anhydrous K3PO4 in 2.4 mL of DCM.
- Stir the reaction at room temperature for 12 hours.
- Remove the solvent in vacuo.
- Purify the residue by silica gel column chromatography using appropriate eluents (e.g., hexane or a mixture of hexane/ethyl acetate).
Synthesis of 2-Aryl Diazaboroles
- Dissolve o-phenylenediamine in toluene (5 mmol in 50 mL).
- Add aryl boronic acid (5 mmol) in one portion.
- Equip the round-bottom flask with a Dean and Stark trap.
- Stir and heat the solution to reflux at 120 °C for 4 hours.
- Isolate the precipitate and recrystallize it. 2-Aryl diazaborole substrates can be obtained without further purification due to their poor stability during separation and purification by column chromatography.
Synthesis of 4-(1,3-Dihydro-2H-benzo[d]diazaborol-2-yl)-N,N-diphenylaniline
Prepare 4-(1,3-dihydro-2H-benzo[d]diazaborol-2-yl)-N,N-diphenylaniline following established procedures (90% yield, white solid).
Oxidative Cyclization Reaction of 2-Aryl Diazaborole
React 2-([1,1'-biphenyl]-3-yl)-2,3-dihydro-1H-benzo[d]diazaborole (0.2 mmol) with Ag2O (4.0 equiv) in DMSO (2.0 mL) at 80 °C for 24 hours under N2 atmosphere.
- Charge a flame-dried Schlenk tube with a magnetic stir bar with 2-([1,1'-biphenyl]-3-yl)-2,3-dihydro-1H-benzo[d]diazaborole (0.2 mmol) and Ag2O (4.0 equiv).
- Evacuate the system thrice and backfill with N2.
- Add DMSO (2 mL) via a syringe, and replace the rubber septum with a stopper under N2.
- Stir the reaction mixture at 80 °C for 24 hours in an oil bath.
- Cool the reaction mixture to ambient temperature, and remove the solvent under reduced pressure.
- Dissolve the residue in 10 mL of CH2Cl2, filter through a celite pad, and wash with 20-30 mL of CH2Cl2.
- Concentrate the combined filtrates and purify via column chromatography on silica gel (100-200 mesh) to obtain the desired products.
Chemical Reactions Analysis
Types of Reactions: N-([1,1’-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl or dibenzofuran rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and other hydrogenated products.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: N-([1,1’-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine is used as an intermediate in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the interactions of biphenyl and dibenzofuran derivatives with biological systems. It may serve as a model compound for developing new drugs or understanding the metabolism of similar structures.
Industry: In the industrial sector, N-([1,1’-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine can be used in the production of advanced materials, such as polymers and liquid crystals. Its unique properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways would depend on its structure and functional groups. For example, the biphenyl and dibenzofuran moieties may interact with enzymes or receptors, influencing biological activity.
Comparison with Similar Compounds
Positional Isomers and Heterocyclic Variants
Key Observations :
- Substitution Position : The ortho (2-yl) vs. para (4-yl) biphenyl substitution affects molecular symmetry and HOMO levels. For example, the 4-yl isomer () may exhibit better π-π stacking in thin films, enhancing charge transport .
- Heteroatom Effects : Replacing dibenzofuran’s oxygen with sulfur (as in DBTA) lowers the HOMO level (-5.4 eV vs. -5.1 eV for dibenzofuran analogs), facilitating hole injection into quantum dot layers .
Comparisons :
- Efficiency : Pd-catalyzed methods () offer regioselectivity and moderate-to-high yields (57–88%), whereas Grignard approaches require stringent anhydrous conditions .
- Sustainability: The cyano-activation method in uses eco-friendly solvents and single catalysts, reducing waste compared to traditional multi-step syntheses .
Biological Activity
N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 1787246-74-5 |
| Density | 1.234 g/cm³ (predicted) |
| Boiling Point | 548.2 °C (predicted) |
| pKa | 3.65 (predicted) |
This compound features a complex structure that includes biphenyl and dibenzofuran moieties, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to a range of biological effects including:
- Signal Transduction Modulation : It may influence various signaling pathways that regulate cellular functions.
- Gene Expression Regulation : The compound can affect the transcriptional activity of certain genes.
- Metabolic Process Alteration : It may alter metabolic pathways within cells, impacting overall cellular health and function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have explored its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage . Notably, research has highlighted its potential as a therapeutic agent against specific types of cancer, including breast and prostate cancers.
Case Studies
Several case studies have documented the effects of this compound on different biological systems:
- Breast Cancer Cell Lines : In a study examining MCF-7 breast cancer cells, treatment with the compound resulted in significant reductions in cell viability and increased apoptosis markers .
- Antibacterial Activity : A recent investigation tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 10 µg/mL.
- Neuroprotective Effects : Preliminary studies suggest that the compound may exert neuroprotective effects by reducing oxidative stress in neuronal cell models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between dibenzo[b,d]furan-3-amine derivatives and biphenyl precursors. For example, Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination may be employed to introduce the biphenyl group. Optimization strategies include:
- Using palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems like XPhos for improved regioselectivity .
- Adjusting reaction temperatures (80–120°C) and solvent systems (toluene/DMF mixtures) to balance reaction rate and byproduct formation.
- Purification via column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product in >85% purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Confirm aromatic proton environments (e.g., biphenyl coupling patterns at δ 7.2–7.8 ppm) and amine proton signals (δ ~5.5 ppm) .
- XRD Analysis : Single-crystal X-ray diffraction resolves bond angles and dihedral angles between the dibenzofuran and biphenyl moieties, critical for verifying steric effects .
- HRMS : Validate molecular weight (C₃₀H₂₁NO, MW = 411.49 g/mol) with <2 ppm error .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation):
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of fine particulates .
- Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .
- Dispose of waste via certified chemical disposal services, avoiding aqueous systems due to potential environmental toxicity .
Advanced Research Questions
Q. How can computational modeling predict the photophysical properties of this compound for optoelectronic applications?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and charge-transfer transitions. The biphenyl group often enhances conjugation, reducing bandgap energy by ~0.5 eV compared to non-biphenyl analogs .
- Simulate UV-Vis spectra using TD-DFT to correlate with experimental λmax values (e.g., 350–400 nm in THF) .
- Analyze intermolecular interactions (π-π stacking, hydrogen bonding) via Hirshfeld surface analysis to predict solid-state emission behavior .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer : Address variability in bioassay results by:
- Validating purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurity-driven artifacts .
- Conducting dose-response studies across multiple cell lines (e.g., HEK293, HeLa) to identify cell-specific toxicity thresholds .
- Using isotopic labeling (e.g., ¹⁴C-tagged amine groups) to track metabolic stability and confirm target engagement .
Q. How does steric hindrance from the biphenyl moiety influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Compare reaction kinetics using Eyring plots to quantify activation energy differences between ortho- and para-substituted biphenyl analogs. Ortho-substitution (as in this compound) typically reduces reaction rates by 30–50% due to steric clashes with catalysts .
- Conduct X-ray photoelectron spectroscopy (XPS) to assess electronic effects on the amine group’s nucleophilicity when adjacent to bulky substituents .
Key Research Challenges
- Synthetic Scalability : Batch-to-batch variability in Suzuki coupling yields (>20% deviation) necessitates rigorous catalyst screening .
- Environmental Impact : Limited biodegradability data requires ecotoxicology studies per OECD Test Guideline 301 .
- Device Integration : Poor solubility in common organic solvents (e.g., <1 mg/mL in chloroform) complicates thin-film fabrication for OLEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
